molecular formula C9H12N2O4S B6126397 N'-[1-(2,4-dihydroxyphenyl)ethylidene]methanesulfonohydrazide

N'-[1-(2,4-dihydroxyphenyl)ethylidene]methanesulfonohydrazide

Cat. No.: B6126397
M. Wt: 244.27 g/mol
InChI Key: GKFIOKWHZHJGHB-UXBLZVDNSA-N
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Description

N'-[1-(2,4-dihydroxyphenyl)ethylidene]methanesulfonohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as a Schiff base derivative of isoniazid, which is an anti-tuberculosis drug. The purpose of

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes : Research indicates various synthesis processes involving methanesulfonohydrazides. One such process includes the three-component reaction of 2-(allyloxy)anilines, sulfur dioxide, and hydrazines under mild conditions, producing methanesulfonohydrazides (Yuanyuan An et al., 2014). Another study describes the generation of (2-oxoindolin-3-yl)methanesulfonohydrazides via a photo-induced reaction involving N-(2-iodoaryl)acrylamide, DABSO, and hydrazine (Kaida Zhou et al., 2016).

  • Structural and Spectroscopic Analysis : Studies on complexes involving methanesulfonohydrazide derivatives have revealed insights into their structural and spectroscopic properties. For instance, a study on the complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane and 1,5,7-triazabicyclo[4.4.0]dec-5-ene provides detailed structural and spectroscopic analysis (I. Binkowska et al., 2001).

  • Chemical Properties and Reactions : The synthesis of 2,5-Disubstituted 3-(Phenylsulfonyl)pyrrolidines via 5-Endo-Trig Cyclisation Reactions demonstrates another application of methanesulfonohydrazide derivatives in creating complex chemical structures (D. Craig et al., 2000).

Biomedical Applications

  • Antimicrobial Activities : Methanesulfonic acid 1-methylhydrazide and its sulfonyl hydrazone derivatives have been studied for their antimicrobial activities against various bacteria, providing a potential biomedical application (N. Özbek et al., 2009).

  • Microbial Reduction in Synthesis : The microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide demonstrates the potential for using microorganisms in the synthesis of complex molecules, with implications for pharmaceutical production (Ramesh N. Patel et al., 1993).

  • Structural Studies for Drug Synthesis : The compound N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide is a product in the synthesis of an anticancer drug, highlighting the role of methanesulfonamide derivatives in drug development (M. Robin et al., 2002).

Properties

IUPAC Name

N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-6(10-11-16(2,14)15)8-4-3-7(12)5-9(8)13/h3-5,11-13H,1-2H3/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFIOKWHZHJGHB-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNS(=O)(=O)C)C1=C(C=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NS(=O)(=O)C)/C1=C(C=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[1-(2,4-dihydroxyphenyl)ethylidene]methanesulfonohydrazide
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N'-[1-(2,4-dihydroxyphenyl)ethylidene]methanesulfonohydrazide
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N'-[1-(2,4-dihydroxyphenyl)ethylidene]methanesulfonohydrazide
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N'-[1-(2,4-dihydroxyphenyl)ethylidene]methanesulfonohydrazide
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N'-[1-(2,4-dihydroxyphenyl)ethylidene]methanesulfonohydrazide
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N'-[1-(2,4-dihydroxyphenyl)ethylidene]methanesulfonohydrazide

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